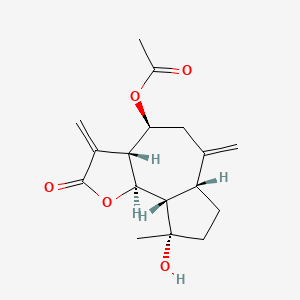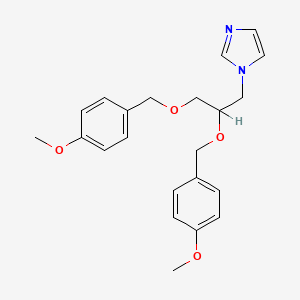![molecular formula C20H24N2O2 B1196293 (Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal is a natural product found in Strychnos elaeocarpa and Strychnos dale with data available.
Applications De Recherche Scientifique
Inhibition of Mycolic Acid Biosynthesis:
- Hartmann et al. (1994) synthesized related analogues like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which act as inhibitors of mycolic acid biosynthesis, a key process in mycobacterial cell envelopes, relevant to pathogenic bacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).
- Similarly, Besra et al. (1993) explored the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate as a potential inhibitor in mycolic acid biosynthesis (Besra et al., 1993).
Stereocontrol in Organic Synthesis:
- Fleming and Lawrence (1998) demonstrated the use of stereocontrol in organic synthesis using silicon-containing compounds, which is significant for the synthesis of complex molecules like tetrahydrolipstatin (Fleming & Lawrence, 1998).
Crystallographic Studies:
- Kurbanova et al. (2009) conducted crystallographic studies on compounds with similar structures, providing insights into their molecular conformations (Kurbanova et al., 2009).
Fluorescence Photophysical Studies:
- Tamayo et al. (2005) synthesized fluorescent devices for protons and metal ions using macrocycles with similar structures, indicating potential applications in sensing and analysis (Tamayo et al., 2005).
Coordination Chemistry:
- Comba et al. (2016) described the synthesis and coordination chemistry of hexadentate picolinic acid based bispidine ligands, which are preorganized for octahedral coordination geometries. This kind of research is crucial for understanding metal-ligand interactions (Comba et al., 2016).
Exploring Mercury(II) Interaction:
- Tamayo et al. (2007) studied the complexation properties of macrocyclic ligands with mercury(II), highlighting the potential for environmental and analytical applications (Tamayo et al., 2007).
Hydrochlorides Study:
- Lodeiro et al. (2000) reported the X-ray structure determinations of hydrochlorides of similar compounds, contributing to the understanding of their molecular structure (Lodeiro et al., 2000).
Synthetic Approaches in Organic Chemistry:
- Yakura et al. (1999) described the synthesis of highly functionalized cyclopentane, demonstrating the versatility of similar compounds in organic synthesis (Yakura et al., 1999).
Visible Light Sensitive Cyclomer Studies:
- Muramatsu et al. (2005) studied the formation of a visible light sensitive cyclomer, showcasing the photochemical properties of similar compounds (Muramatsu et al., 2005).
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |
InChI |
InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3+/t14-,18+,19+/m1/s1 |
Clé InChI |
LGSDYQBPJKYJCT-UGRDNIFQSA-N |
SMILES isomérique |
C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O |
SMILES canonique |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
Synonymes |
akagerine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


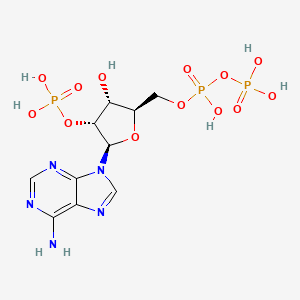

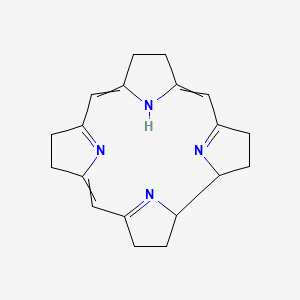




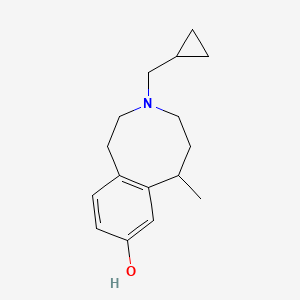

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)


